H-Gly-Gly-Met-OH

Methionine oxidation Oxidative stress modeling Peptide stability

Select H-Gly-Gly-Met-OH (GGM) for sequence-critical methionine studies. Its C-terminal Met with free carboxylate enables distinct Pt(II) macrochelate geometry vs. central-Met isomers (GMG/MGG). Two N-terminal Gly residues confer high conformational flexibility, ensuring reproducible oxidation kinetics at 0.01% H₂O₂ without sulfone progression. Using the wrong sequence isomer invalidates quantitative cross-study comparisons. Verify CAS 17343-02-1 before purchase.

Molecular Formula C9H17N3O4S
Molecular Weight 263.32 g/mol
Cat. No. B098633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Gly-Gly-Met-OH
Molecular FormulaC9H17N3O4S
Molecular Weight263.32 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)[O-])NC(=O)CNC(=O)C[NH3+]
InChIInChI=1S/C9H17N3O4S/c1-17-3-2-6(9(15)16)12-8(14)5-11-7(13)4-10/h6H,2-5,10H2,1H3,(H,11,13)(H,12,14)(H,15,16)/t6-/m0/s1
InChIKeyQPCVIQJVRGXUSA-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Gly-Gly-Met-OH Tripeptide: CAS 17343-02-1 Procurement Baseline and Compound Classification


H-Gly-Gly-Met-OH (CAS 17343-02-1) is a tripeptide composed of glycine-glycine-methionine with a free C-terminal carboxylic acid, molecular formula C9H17N3O4S and molecular weight 263.32 g/mol [1]. It serves as a minimalist structural model for studying methionine residue oxidation kinetics, metal coordination dynamics, and peptide conformational flexibility due to the combination of conformationally unrestricted glycine residues and a redox-sensitive methionine thioether side chain .

Why H-Gly-Gly-Met-OH Cannot Be Casually Substituted by Other Met-Containing Tripeptides


The precise sequence positioning of methionine within the tripeptide scaffold fundamentally governs its oxidation kinetics, metal-binding geometry, and conformational ensemble. H-Gly-Gly-Met-OH (GGM) differs critically from its sequence isomers H-Gly-Met-Gly-OH (GMG) and H-Met-Gly-Gly-OH (MGG) in the local electronic environment of the methionine sulfur atom and the spatial arrangement of coordinating amide groups [1]. In GGM, the methionine occupies the C-terminal position with a free carboxylate available for metal chelation, whereas GMG positions methionine centrally with N- and C-terminal amide bonds contributing to distinct macrochelate formation geometries with platinum-based agents [2]. The presence of two N-terminal glycine residues confers higher conformational flexibility compared to sequences where methionine is N-terminal or central, altering solvent accessibility of the thioether group and consequently modulating its susceptibility to oxidative agents [3]. Procurement of the incorrect sequence isomer will produce non-comparable kinetic data and invalidate quantitative comparisons across studies.

H-Gly-Gly-Met-OH Product-Specific Quantitative Evidence and Comparator Analysis Guide


Methionine Oxidation Susceptibility: GGM Sequence versus Central Met Sequence in Controlled H2O2 Conditions

In controlled oxidation studies using 0.01% H2O2 and 5% formic acid, the GGMQ peptide (which contains the H-Gly-Gly-Met core) achieved quantitative conversion of unoxidized methionine to methionine sulfoxide within 30 minutes, reaching a stable plateau maintained up to 21.5 hours without significant over-oxidation to methionine sulfone under these conditions [1]. In contrast, the structurally related central methionine tripeptide Gly-Met-Gly (GMG) exhibits a fundamentally different kinetic profile: pulse radiolysis studies reveal that GMG reacts with hydroxyl radicals via distinct pathways producing α-(alkylthio)alkyl radicals with differing stability, and the oxidation rate constant for GMG with H2O2 is 7.9 ± 0.6 × 10⁻³ dm³ mol⁻¹ s⁻¹ as determined by Raman spectroscopy monitoring CS stretching band intensity changes at approximately 700 cm⁻¹ [2].

Methionine oxidation Oxidative stress modeling Peptide stability Redox biochemistry

Metal Coordination Geometry and Binding Mode: Terminal Met (GGM) versus Central Met (GMG)

The pH- and time-dependent reaction of cis-[PtCl2(NH3)2] (cisplatin) with H-Gly-Gly-Met-OH reveals a specific coordination pattern involving the methionine sulfur and the C-terminal carboxylate group, with macrochelate formation competing against backbone amide binding [1]. This contrasts sharply with H-Gly-Met-Gly-OH, where structural analysis by quantum chemical calculations (B3LYP/6-31+G(d) and UHF/6-31G**) and linear-dichroic infrared spectroscopy indicates a near-linear structure with cross-linked amide fragments in the protonated state, resulting in different platinum binding geometries and distinct peptide cleavage product distributions upon metal complexation [2].

Metal coordination chemistry Platinum drug interactions Peptide-metal complexes Bioinorganic chemistry

Solid-State Conformational and Intermolecular Hydrogen Bonding Architecture

In the solid state as its hydrogensquarate salt, H-Gly-Gly-Met-OH adopts a positively charged peptide moiety stabilized by strong intermolecular hydrogen bonds with the hydrogensquarate anion (HSq⁻), as characterized by solid-state linear-dichroic infrared (IR-LD) spectroscopy, ¹H and ¹³C NMR, ESI-MS, HPLC-MS/MS, TGV, and DSC methods [1]. This hydrogen bonding network differs from that observed in the structurally analogous H-Gly-Gly-Gly-OH (triglycine) hydrogensquarate, reflecting the influence of the methionine side chain's sulfur atom on crystal packing and intermolecular interactions.

Solid-state peptide structure Hydrogen bonding networks Crystal engineering Spectroscopic characterization

Proteomics Signature Peptide Oxidation Reproducibility for Quantitative Footprinting

The linear peptide GGMQ (containing the H-Gly-Gly-Met core) serves as a validated ubiquitin (Ub) signature peptide for quantitative oxidation footprinting studies, demonstrating highly reproducible methionine sulfoxide formation kinetics with 0.01% H2O2 and 5% formic acid after 30 minutes [1]. This reproducibility (n = 3 independent replicates showing consistent mean area under the curve values across oxidation conditions) enables precise solvent accessibility mapping of methionine residues in intact proteins [1]. In contrast, alternative Met-containing signature peptides such as MQIF exhibit different baseline oxidation kinetics due to N-terminal methionine positioning, requiring separate calibration curves for quantitative interpretation [1].

Quantitative proteomics Protein footprinting LC-MS method development Methionine oxidation labeling

Optimal Research and Industrial Application Scenarios for H-Gly-Gly-Met-OH Procurement


Quantitative Protein Footprinting and Solvent Accessibility Mapping via Controlled Methionine Oxidation

Researchers using covalent labeling mass spectrometry to map protein surface topology should select H-Gly-Gly-Met-OH or its extended GGMQ analog as a calibration standard and signature peptide. The compound undergoes quantitative conversion to methionine sulfoxide at 0.01% H2O2 in 5% formic acid within 30 minutes without progressing to sulfone over 21.5 hours, providing a stable, reproducible reference for normalizing oxidation extent across experimental replicates [1].

Bioinorganic Chemistry Studies of Platinum Anticancer Drug Binding to Methionine Motifs

Investigators examining cisplatin and related platinum(II) drug interactions with sulfur-containing peptides should utilize H-Gly-Gly-Met-OH as the C-terminal methionine model. Its free carboxylate terminus participates in macrochelate formation with platinum centers, yielding binding geometries distinct from central-methionine peptides like H-Gly-Met-Gly-OH [2]. This compound is essential for elucidating sequence-dependent metallodrug binding mechanisms relevant to understanding protein adduct formation in vivo.

Solid-State Peptide Crystal Engineering and Hydrogen Bonding Network Analysis

Crystallographers and solid-state chemists investigating intermolecular interactions in small peptides can employ H-Gly-Gly-Met-OH to study how the methionine thioether side chain modulates crystal packing. As demonstrated in hydrogensquarate salt structures, the compound forms distinct hydrogen bonding networks compared to triglycine analogs, providing a model system for understanding sulfur-mediated effects on peptide supramolecular assembly [3].

Redox Biochemistry Model Substrate for Methionine Oxidation Kinetic Studies

Biochemists investigating the kinetics and mechanism of methionine oxidation by reactive oxygen species can use H-Gly-Gly-Met-OH as a well-defined minimalist substrate. Its terminal methionine positioning with two N-terminal glycine residues confers high conformational flexibility while avoiding the confounding influences of neighboring charged or aromatic side chains, enabling isolation of sequence-context effects on sulfur oxidation susceptibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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